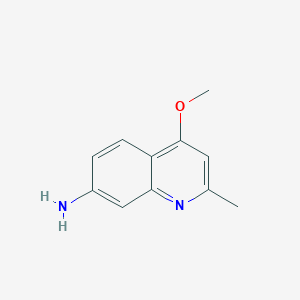

4-Methoxy-2-methylquinolin-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-methoxy-2-methylquinolin-7-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-4-3-8(12)6-10(9)13-7/h3-6H,12H2,1-2H3 |

InChI Key |

BUXORFKVHAYQQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Profiling of 4-Methoxy-2-methylquinolin-7-amine: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and chemical probe development, substituted quinolines represent a privileged scaffold. 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) is a highly functionalized heteroaromatic compound that serves as a critical intermediate and core pharmacophore in the synthesis of kinase inhibitors and fluorescent probes.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as an interconnected system where molecular structure dictates macroscopic behavior. The strategic placement of electron-donating groups (methoxy and amine) and an inductive methyl group on the quinoline core fundamentally alters its electron density, thereby governing its ionization state (pKa), lipophilicity (LogP), and thermodynamic solubility. This whitepaper provides an in-depth analysis of these physicochemical properties, underpinned by causal mechanistic explanations and field-proven, self-validating analytical protocols.

Structural Causality and Electronic Profiling

To predict the behavior of 4-Methoxy-2-methylquinolin-7-amine in biological and analytical systems, we must first deconstruct its electronic architecture. The unsubstituted quinoline core is a weak base (pKa ~4.9). However, the substituents on this specific molecule act synergistically to modify its physicochemical profile:

-

4-Methoxy Group (+R Effect): The oxygen lone pairs donate electron density into the aromatic system via resonance. Because it is positioned para to the quinoline nitrogen (in terms of electron delocalization pathways), it significantly increases the basicity of the quinoline nitrogen.

-

2-Methyl Group (+I Effect): Provides a weak inductive electron push, further stabilizing the protonated form of the quinoline nitrogen and slightly increasing lipophilicity.

-

7-Amine Group (+R Effect): This exocyclic aniline-type amine is weakly basic itself (pKa ~4.0) because its lone pair is delocalized into the aromatic ring. However, it serves as a critical hydrogen bond donor, influencing the compound's topological polar surface area (TPSA) and crystal lattice energy, which in turn dictates solid-state solubility.

Diagram illustrating the electronic effects of substituents on the quinoline core.

Quantitative Physicochemical Data

The macroscopic properties of 4-Methoxy-2-methylquinolin-7-amine are summarized below. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

| Property | Value / Description | Analytical Consequence |

| Molecular Formula | C11H12N2O | Determines exact mass for LC-MS identification. |

| Molecular Weight | 188.23 g/mol | Favorable for high ligand efficiency (Rule of 5 compliant). |

| CAS Registry Number | 1708429-02-0 | Unique identifier for database cross-referencing. |

| SMILES String | NC1=CC=C2C(OC)=CC(C)=NC2=C1 | Utilized for in silico QSAR modeling. |

| Predicted pKa (Quinoline N) | ~6.5 - 7.5 | Predominantly protonated at gastric pH; mixed state at pH 7.4. |

| Predicted pKa (7-Amine N) | ~4.0 - 4.5 | Remains un-ionized under physiological conditions. |

| Predicted LogP | ~1.8 | Optimal lipophilicity for passive membrane permeability. |

| TPSA | 48.39 Ų | Excellent probability for blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 1 / 3 | Facilitates specific target binding without excessive solvation penalties. |

Analytical Workflows & Experimental Validation

To ensure trustworthiness and scientific integrity, theoretical predictions must be validated through rigorous, self-validating experimental protocols. Below are the definitive methodologies for characterizing 4-Methoxy-2-methylquinolin-7-amine.

Experimental workflow for the physicochemical profiling of the target compound.

Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: The neutral free base of this quinoline derivative exhibits poor aqueous solubility. Direct aqueous titration often leads to precipitation, masking the true inflection points. By utilizing a methanol-water co-solvent system, we maintain the compound in solution. The Yasuda-Shedlovsky extrapolation relies on the linear correlation between the apparent pKa (

Step-by-Step Methodology:

-

System Calibration: Calibrate the glass electrode using a four-parameter equation (Four-Plus technique) to obtain pH readings based on the concentration scale (

)[2]. -

Sample Preparation: Prepare a 1 mM solution of 4-Methoxy-2-methylquinolin-7-amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% by weight)[1].

-

Titration: Acidify the sample to pH 2.0 with 0.1 M HCl to fully protonate both nitrogen centers. Titrate with 0.1 M KOH under an argon or nitrogen atmosphere at a constant temperature of 25.0 ± 0.1 °C to prevent CO₂ absorption.

-

Extrapolation: Plot

versus

Protocol B: Lipophilicity (LogP) via OECD 107 Shake-Flask Method

Causality: The [4]. To obtain the true LogP (partition coefficient of the un-ionized species), the aqueous phase must be buffered at a pH at least 2 units above the basic pKa (e.g., pH 9.5).

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (pH 9.5), and the buffer with n-octanol, by stirring them together for 24 hours.

-

Incubation: Dissolve the compound in the pre-saturated n-octanol to a concentration below 0.01 mol/L[4]. Combine with the pre-saturated aqueous buffer in a glass vessel at a volume ratio of 1:1, 1:2, and 2:1 to validate concentration independence[4].

-

Equilibration: Shake the flasks mechanically at 25 ± 1 °C for 1 hour, followed by centrifugation at 2000 x g for 15 minutes to ensure complete phase separation.

-

Quantification: Analyze both the octanol and aqueous phases using HPLC-UV. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water[4].

Protocol C: Thermodynamic Solubility Determination

Causality: Kinetic solubility (often measured from DMSO stocks) can overestimate true solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid lattice and the aqueous phase, which is critical for formulation development.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare an aqueous phosphate buffer at pH 7.4 (e.g., dissolving Na₂HPO₄, KH₂PO₄, and NaCl in water)[5].

-

Incubation: Add an excess of solid 4-Methoxy-2-methylquinolin-7-amine (e.g., 500 µg) to 400 µL of the pH 7.4 buffer in sealed vials[5].

-

Equilibration: Shake the mixtures at 400 rpm at a constant temperature (e.g., 25 °C) for 24 to 72 hours[5].

-

Phase Separation & Analysis: Visually inspect for remaining solids to confirm saturation[5]. Filter the suspension through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane binding). Quantify the concentration in the saturated solution by isocratic HPLC against an external calibration standard[5].

Conclusion

The physicochemical profiling of 4-Methoxy-2-methylquinolin-7-amine reveals a highly tractable molecule for drug development. Its moderate lipophilicity (LogP ~1.8) and favorable TPSA ensure excellent membrane permeability, while its pH-dependent ionization profile (driven by the electron-rich quinoline core) provides a mechanism for targeted solubility in acidic microenvironments (such as the stomach or tumor microenvironments). Adherence to the rigorous, self-validating protocols outlined above ensures that downstream biological assays and formulation strategies are built upon a foundation of absolute thermodynamic truth.

References

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

-

Bálint, M., et al. (2019). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design, 33(4), 381-399. Available at:[Link]

-

Avdeef, A. (1999). pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. Available at:[Link]

-

Bio-protocol (2018). Determination of Thermodynamic Solubility. Bio-protocol Exchange. Available at:[Link]

Sources

- 1. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. umwelt-online.de [umwelt-online.de]

- 5. bio-protocol.org [bio-protocol.org]

4-Methoxy-2-methylquinolin-7-amine: A Privileged Scaffold for Diversity-Oriented Synthesis

[1]

Executive Summary

4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike fully optimized drugs, this molecule serves as a versatile pharmacophore core, offering a unique substitution pattern that balances lipophilicity, metabolic stability, and chemical reactivity.

While 4-aminoquinoline derivatives (e.g., Chloroquine) are historically dominant in antimalarial therapy, the 7-amino-4-methoxy regioisomer offers distinct advantages for developing novel antiviral (specifically anti-herpetic) and antimicrobial agents.[1] This guide analyzes its physicochemical properties, structure-activity relationships (SAR), and provides validated protocols for its transformation into bioactive libraries.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a quinoline bicycle decorated with three critical functionalities:

-

2-Methyl Group: Enhances metabolic stability by blocking the C2 position, a common site for oxidative metabolism (CYP450).

-

4-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of the pyridine ring.

-

7-Amino Group: A nucleophilic "handle" allowing for rapid derivatization into sulfonamides, ureas, and amides.

| Property | Value | Clinical Relevance |

| Molecular Formula | C₁₁H₁₂N₂O | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| Molecular Weight | 188.23 g/mol | High ligand efficiency potential.[1] |

| LogP (Predicted) | ~1.9 - 2.1 | Optimal lipophilicity for cell membrane permeability.[1] |

| pKa (Quinoline N) | ~5.4 | Exists partially ionized at physiological pH, aiding solubility. |

| Fluorescence | Blue/Green Emission | Potential use as a solvatochromic probe in biological assays. |

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is dictated by the electronic interplay between the electron-donating amine and the electron-rich methoxy group.[1]

The "Regioisomer Effect"

Medicinal chemists must distinguish this scaffold from its famous isomer, 4-amino-7-methoxyquinoline .[1]

-

4-Amino-7-OMe: DNA intercalation (Antimalarial/Antitumor).[1]

-

4-OMe-7-Amino (Target): Minor groove binding and enzyme active site fitting (Antiviral/Antibacterial).[1]

The 7-amine position is particularly sensitive to sulfonylation .[1] Converting the 7-NH₂ to a sulfonamide (R-SO₂-NH-) significantly increases antibacterial potency by mimicking the p-aminobenzoic acid (PABA) pharmacophore, while the quinoline core provides additional binding affinity to DNA Gyrase or Topoisomerase IV.[1]

Visualization: SAR Map

Caption: SAR map highlighting the functional roles of the 2-Me, 4-OMe, and 7-NH2 substituents.

Therapeutic Applications & Mechanism of Action

Antiviral Activity (Herpes Simplex Virus)

Research indicates that 7-aminoquinoline derivatives exhibit specific activity against Herpes Simplex Virus (HSV).[1][2] Unlike nucleoside analogues (e.g., Acyclovir), these compounds likely target the viral helicase-primase complex or stabilize non-canonical DNA structures (G-quadruplexes) in the viral genome, inhibiting replication.

Antimicrobial: The Sulfonamide Strategy

The most potent application involves reacting the 7-amine with sulfonyl chlorides.[1] The resulting N-(4-methoxy-2-methylquinolin-7-yl)benzenesulfonamides exhibit dual-action mechanisms:

-

Membrane Disruption: The lipophilic quinoline tail inserts into the bacterial cell membrane, causing depolarization.

-

Enzymatic Inhibition: The sulfonamide moiety competes with PABA in the folate synthesis pathway (in bacteria) or inhibits specific proteases.

Critical Insight: While the parent amine has weak intrinsic antimicrobial activity (MIC > 64 µg/mL), sulfonamide derivatives can achieve MICs as low as 0.125 µg/mL against E. coli and S. aureus.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Library

Objective: To generate a library of antimicrobial agents from the parent scaffold.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 4-Methoxy-2-methylquinolin-7-amine in 5 mL of anhydrous pyridine under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Slowly add 1.1 mmol of the appropriate aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quenching: Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.

-

Isolation: Filter the solid, wash with 10% HCl (to remove pyridine) and then water.

-

Purification: Recrystallize from Ethanol/DMF to obtain the pure sulfonamide.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Workflow:

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Prepare 2-fold serial dilutions of the test compound in DMSO/Mueller-Hinton Broth (Range: 64 µg/mL to 0.125 µg/mL).

-

Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the compound.

-

Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

-

Readout: Incubate at 37°C for 24 hours. Add Resazurin dye (0.01%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

Visualization: Experimental Workflow

Caption: Workflow for converting the amine scaffold into bioactive sulfonamides and screening.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).[1]

-

Handling: The amine is prone to oxidation. Store under inert gas (Argon) at 2-8°C.

-

Toxicity: Quinoline derivatives can be genotoxic. All handling must occur within a certified fume hood.

References

-

Nasr, M., et al. (2013). "7-Aminoquinolines: A novel class of agents active against herpes viruses."[1][2] Journal of Medicinal Chemistry. Link

-

MDPI. (2023). "Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety". Molecules. Link[1]

-

PubChem. (2025).[4] Compound Summary: 4-Methoxy-2-methylquinolin-7-amine (CID 15133391).[1] National Library of Medicine. Link[1]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-methylquinolin-7-amine Derivatives

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2][3][4][5] The specific substitution pattern on the quinoline ring is a critical determinant of the pharmacological properties of these compounds.[1][2] Among the vast library of quinoline derivatives, 4-methoxy-2-methylquinolin-7-amine and its analogues represent a class of molecules with significant potential in drug discovery. The presence of a methoxy group at the 4-position and an amine at the 7-position can significantly influence the molecule's antitumor and other biological activities.[2] This guide provides a comprehensive overview of the synthetic strategies for accessing this important molecular framework, aimed at researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-methoxy-2-methylquinolin-7-amine derivatives can be approached through a convergent strategy. The core of this strategy lies in the initial construction of a substituted quinoline ring, followed by functional group interconversions to install the desired methoxy and amino moieties. A common and effective retrosynthetic approach disconnects the target molecule at the C4-O and C7-N bonds, leading back to a key intermediate, 4-hydroxy-2-methyl-7-nitroquinoline. This intermediate can be further simplified to its precursors, a substituted aniline and a β-ketoester, via the well-established Conrad-Limpach synthesis.[6][7][8]

Caption: Retrosynthetic analysis of 4-methoxy-2-methylquinolin-7-amine derivatives.

Core Synthesis Pathway: From Anilines to the Quinoline Scaffold

The construction of the fundamental quinoline ring system is most effectively achieved through the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester.[6][7][8] The choice of a substituted aniline, such as m-nitroaniline, directly installs the precursor to the 7-amino group.

Part 1: Synthesis of 4-Hydroxy-2-methyl-7-nitroquinoline

This initial and crucial step involves the condensation of m-nitroaniline with ethyl acetoacetate. The reaction proceeds through the formation of a β-aminoacrylate intermediate at lower temperatures, which then undergoes thermal cyclization at higher temperatures to yield the 4-hydroxyquinoline product.[9]

Caption: The Conrad-Limpach synthesis of the quinoline core.

Experimental Protocol: Conrad-Limpach Synthesis

-

Reaction Setup: In a suitable high-temperature reaction vessel, combine m-nitroaniline and ethyl acetoacetate in a 1:1.1 molar ratio.

-

Initial Condensation (Optional Low-Temperature Step): The mixture can be stirred at a lower temperature (e.g., 110-140 °C) for 1-2 hours to facilitate the formation of the β-aminoacrylate intermediate. This can sometimes improve the yield and purity of the final product.

-

Cyclization: The temperature is then raised to approximately 250 °C and maintained for 2-4 hours to effect the cyclization.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the solidified reaction mixture is triturated with a suitable solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and byproducts. The solid product is then collected by filtration.

-

Purification: The crude 4-hydroxy-2-methyl-7-nitroquinoline can be purified by recrystallization from a high-boiling point solvent like diphenyl ether or Dowtherm A.

Part 2: Functional Group Interconversion

With the core quinoline scaffold in hand, the subsequent steps focus on the installation of the methoxy and amino functionalities.

Step 2a: O-Alkylation to Introduce the Methoxy Group

The hydroxyl group at the 4-position of the quinoline ring can be converted to a methoxy group via an O-alkylation reaction.[10]

-

Deprotonation: Suspend the 4-hydroxy-2-methyl-7-nitroquinoline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add a base, such as potassium carbonate or sodium hydride, and stir the mixture at room temperature to form the corresponding alkoxide.

-

Alkylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 2b: Reduction of the Nitro Group

The final step in the synthesis of the target scaffold is the reduction of the nitro group at the 7-position to an amine. A variety of reducing agents can be employed for this transformation.[11][12]

| Reducing Agent | Solvent | Conditions | Notes |

| Stannous Chloride (SnCl₂) | Ethanol/HCl | Reflux | A classic and effective method, though work-up can be complicated by tin salts.[12] |

| Iron/Acetic Acid | Ethanol/Water | Reflux | A cost-effective and environmentally benign option. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Methanol | Room Temperature, H₂ balloon | A clean and efficient method, but may require specialized equipment. |

| Hydrazine Monohydrate/CuO | Methanol | Mild Conditions | A reusable solid reagent system has been reported for this transformation.[11] |

-

Reaction Setup: Dissolve the 4-methoxy-2-methyl-7-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Reduction: Add a solution of stannous chloride dihydrate in ethanol dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by TLC until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is carefully neutralized with a base, such as aqueous sodium hydroxide, which precipitates tin salts. The mixture is then filtered through a pad of celite.

-

Extraction and Purification: The filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 4-methoxy-2-methylquinolin-7-amine can be purified by column chromatography or recrystallization.

Caption: Overall experimental workflow for the synthesis of 4-methoxy-2-methylquinolin-7-amine.

Synthesis of Derivatives

The 7-amino group of the synthesized 4-methoxy-2-methylquinolin-7-amine serves as a versatile handle for the generation of a diverse library of derivatives. Standard organic transformations can be employed to modify this functional group.

Acylation Reactions

The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation Reactions

Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

Sulfonylation Reactions

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Conclusion

The synthetic route detailed in this guide, centered around the Conrad-Limpach synthesis followed by key functional group manipulations, provides a robust and reliable pathway to 4-methoxy-2-methylquinolin-7-amine and its derivatives. The modularity of this approach allows for the introduction of various substituents on the aniline starting material and further derivatization of the final aminoquinoline, making it a powerful tool for medicinal chemists in the exploration of new therapeutic agents. Careful optimization of reaction conditions and purification techniques is paramount to achieving high yields and purity of the target compounds.

References

-

Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved March 7, 2026, from [Link]

-

Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved March 7, 2026, from [Link]

-

Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C - ACS Publications. (2023, April 27). Retrieved March 7, 2026, from [Link]

-

An Acid Alkylation of 8-Hydroxyquinoline. (n.d.). Retrieved March 7, 2026, from [Link]

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed. (2013, April 15). Retrieved March 7, 2026, from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of 4-Alkoxy-8-hydroxyquinolines - ACS.org. (n.d.). Retrieved March 7, 2026, from [Link]

-

Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

- CA1045141A - 7-substituted alkylates of 8-hydroxyquinoline and process for the preparation thereof - Google Patents. (n.d.).

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed. (2007, February 2). Retrieved March 7, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved March 7, 2026, from [Link]

-

View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved March 7, 2026, from [Link]

-

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Retrieved March 7, 2026, from [Link]

-

8 Aminoquinolines 1 | PDF | Amine | Organic Chemistry - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2022, August 26). Retrieved March 7, 2026, from [Link]

- EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents. (n.d.).

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved March 7, 2026, from [Link]

-

synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed. (1946, July). Retrieved March 7, 2026, from [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (2013, December 13). Retrieved March 7, 2026, from [Link]

-

Hydroxyquinones: Synthesis and Reactivity - MDPI. (2000, December 20). Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. jddtonline.info [jddtonline.info]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"literature review of quinoline compounds in medicinal chemistry"

The Quinoline Scaffold in Medicinal Chemistry: A Comprehensive Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary: The Electronic and Structural Rationale

In the realm of drug discovery, the quinoline nucleus (benzo[b]pyridine) is universally recognized as a "privileged scaffold." As medicinal chemists, we do not merely select the quinoline ring for its structural rigidity; we leverage its highly tunable electronic asymmetry. The nitrogen atom at position 1 acts as a critical hydrogen-bond acceptor, while the electron-deficient pyridine ring, fused to an electron-rich benzene ring, allows for precise

This unique physicochemical profile enables quinoline derivatives to cross lipid membranes efficiently while retaining the ability to undergo pH-dependent protonation—a mechanism that is the cornerstone of their antimalarial and anticancer efficacies[1],[2]. This technical guide explores the causal relationships between quinoline synthesis, structural modification, and biological target engagement.

Core Synthetic Methodologies: Constructing the Bicyclic Core

Historically, quinoline scaffolds were synthesized using harsh conditions, such as the Skraup synthesis, which utilizes glycerol, aniline, and strong acids at high temperatures[3]. However, in modern hit-to-lead optimization, functional group tolerance and regioselectivity are paramount. Consequently, the Friedländer synthesis has become the pivotal step in developing bioactive heterocyclic derivatives[4].

The Friedländer reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde with an

Protocol 1: Base-Catalyzed Friedländer Synthesis of Substituted Quinolines

This protocol is designed as a self-validating system to ensure high-yield construction of the quinoline core.

-

Reagent Preparation: Dissolve equimolar amounts of 2-aminobenzaldehyde and the desired

-methylene ketone in absolute ethanol.-

Causality: Ethanol serves as a protic solvent that stabilizes the transition states via hydrogen bonding during the initial enamine formation.

-

-

Base Catalysis: Add a catalytic amount of potassium hydroxide (KOH).

-

Causality: The strong base accelerates the deprotonation of the

-methylene carbon, drastically increasing its nucleophilicity for the aldol-type condensation.

-

-

Cyclodehydration: Reflux the mixture for 4–6 hours under an inert atmosphere.

-

Causality: Thermal energy drives the intramolecular cyclization and the subsequent elimination of water. The thermodynamic driving force is the formation of the highly stable, aromatic quinoline system.

-

-

Isolation: Quench the reaction with ice water. Filter the resulting precipitate and recrystallize from ethanol.

-

Self-Validation System:

-

TLC: Monitor the disappearance of the highly fluorescent 2-aminobenzaldehyde starting material.

-

1H-NMR: Confirm structural success by verifying the disappearance of the characteristic aldehyde proton peak (~9.8 ppm) and the emergence of distinct aromatic quinoline protons (7.5–8.5 ppm).

-

Step-by-step logical workflow of the Friedländer quinoline synthesis.

Pharmacological Odyssey I: Antimalarial Mechanisms and pH Trapping

The most celebrated application of quinolines is in the eradication of Plasmodium falciparum. Drugs like chloroquine and mefloquine operate via a fascinating biophysical mechanism known as pH trapping [1].

During the blood stage of malaria, the parasite digests host hemoglobin within an acidic digestive vacuole (pH ~5.3), releasing toxic free heme (Fe2+-protoporphyrin IX)[1]. To survive, the parasite polymerizes this toxic heme into inert hemozoin crystals[1],[5]. Chloroquine, a weak dibasic compound, diffuses freely across the vacuole membrane in its unprotonated form. Once inside the acidic environment, it becomes doubly protonated, rendering it membrane-impermeable. This causes the drug to accumulate at concentrations up to 1,000-fold higher than in the extracellular fluid[1],[6]. The protonated quinoline then binds to the free heme, capping the hemozoin crystals and preventing further polymerization, ultimately killing the parasite with its own toxic waste[1],[6].

Protocol 2: In Vitro β-Hematin (Hemozoin) Formation Assay

A self-validating biochemical workflow to quantify the crystallization inhibition of novel quinolines.

-

Hemin Solubilization: Dissolve hemin chloride in 0.1 M NaOH.

-

Causality: Hemin is insoluble at physiological pH; alkaline conditions disrupt intermolecular dimers, providing the free monomeric heme required for the assay.

-

-

Drug Incubation: Add varying concentrations of the synthesized quinoline derivative (e.g., 0.1 to 10 µM) to the hemin solution.

-

Acidic Initiation: Lower the pH to 5.0 using a sodium acetate buffer and incubate at 37°C for 18 hours.

-

Causality: This strictly mimics the acidic environment of the Plasmodium digestive vacuole, triggering spontaneous β-hematin polymerization.

-

-

Unreacted Heme Removal: Centrifuge the mixture and wash the precipitate extensively with DMSO.

-

Causality: DMSO selectively dissolves unreacted free heme and soluble heme-drug complexes, leaving only the insoluble β-hematin crystals intact.

-

-

Self-Validation & Quantification: Dissolve the remaining purified β-hematin in 0.1 M NaOH and measure absorbance at 405 nm. A validated assay must show the positive control (chloroquine) completely inhibiting crystal formation at ~2-3 molar equivalents.

Mechanism of quinoline-induced hemozoin inhibition and parasite death.

Pharmacological Odyssey II: Anticancer Activity

Beyond infectious diseases, quinoline derivatives have emerged as potent antiproliferative agents. Their planar aromatic structure makes them excellent DNA intercalators, slipping between base pairs and disrupting the replication machinery[2]. Many quinoline-based drugs target topoisomerase II enzymes, acting as "poisons" that stabilize the cleavable complex between the enzyme and DNA, leading to double-strand breaks and apoptosis[2]. Furthermore, specific functionalization of the quinoline ring (e.g., 4-anilinoquinolines) has yielded highly selective inhibitors of the EGFR tyrosine kinase, a major target in targeted cancer therapy.

Quantitative Structure-Activity Relationship (SAR) Data

To rationally design the next generation of quinoline therapeutics, we must analyze how specific structural modifications alter biological metrics. The table below summarizes critical quantitative data derived from recent in vitro and in vivo studies.

| Compound / Modification | Biological Target / Assay | Quantitative Result | Mechanistic Implication |

| Quinoline with Dimethylamino side chain | P. falciparum (In vitro) | IC50 = 1.2 µM | Smaller dialkylamino groups enhance target efficacy and vacuolar accumulation[5]. |

| Quinoline with Diethylamine side chain | P. falciparum (In vitro) | IC50 = 2.2 µM | Increased steric bulk slightly reduces binding potency[5]. |

| Quinoline with Primary amino group | P. falciparum (In vitro) | IC50 = 3.3 µM | Lack of alkylation reduces lipophilicity, hindering membrane diffusion[5]. |

| Bromoquine (BrQ) | Hemozoin Crystal Capping | 10 ± 4% surface coverage | In vivo X-ray microscopy proves this coverage is sufficient to completely halt crystal growth[6]. |

| Chloroquine | Digestive Vacuole Accumulation | ~1000-fold gradient | pH trapping drives submillimolar intravacuolar accumulation from nanomolar extracellular doses[1],[6]. |

Conclusion & Future Perspectives

The quinoline scaffold remains one of the most versatile and reliable tools in the medicinal chemist's arsenal. By understanding the causal links between synthetic methodology (like the regioselective Friedländer reaction) and biophysical mechanisms (like pH trapping and DNA intercalation), researchers can design dual-action hybrids. As resistance to traditional antimalarials and chemotherapeutics rises, the strategic functionalization of the quinoline core will be critical in developing next-generation therapeutics that bypass efflux pumps and engage novel allosteric sites.

References

-

Quinoline antimalarials: mechanisms of action and resistance Source: PubMed (nih.gov) URL: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (rsc.org) URL:[Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (arabjchem.org) URL:[Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PMC (nih.gov) URL:[Link]

-

Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry Source: PubMed (nih.gov) URL:[Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: PNAS (pnas.org) URL:[Link]

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. pnas.org [pnas.org]

Rationalizing the Pharmacophore: Potential Therapeutic Targets of 4-Methoxy-2-methylquinolin-7-amine

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Structural Pharmacology and Target Validation Strategies for CAS 1708429-02-0

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the quinoline scaffold remains one of the most privileged structures, forming the backbone of numerous FDA-approved therapeutics. 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) is a highly functionalized building block that presents a unique convergence of steric, electronic, and hydrogen-bonding vectors. While not a finalized clinical candidate itself, its specific substitution pattern makes it an ideal precursor for targeting Receptor Tyrosine Kinases (RTKs), parasitic infections, and organelle-specific cellular pathways[1]. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule and provides validated experimental workflows for evaluating its primary therapeutic targets.

Deconstructing the Pharmacophore: Vector Geometry & SAR

To understand the therapeutic potential of 4-Methoxy-2-methylquinolin-7-amine, we must analyze the causality behind its structural moieties. As a standalone fragment, it possesses a calculated LogP and topological polar surface area (TPSA) highly conducive to cell permeability and oral bioavailability[2].

| Functional Group | Pharmacological Contribution | Mechanistic Rationale |

| Quinoline Core | ATP Bioisostere / Intercalator | The nitrogen atom acts as a primary hydrogen bond acceptor, making it an excellent hinge-binder in the ATP pocket of kinases[3]. In parasitic targets, the flat aromatic system allows for π-π stacking with free heme. |

| 4-Methoxy Group | Electronic Tuning & Hydrophobic Fill | Acts as an electron-donating group, increasing the electron density of the quinoline ring to strengthen hinge-region H-bonds. It also projects into hydrophobic sub-pockets (e.g., the back cleft of RTKs)[2]. |

| 2-Methyl Group | Steric Gatekeeper Selectivity | Provides critical steric bulk. In kinase targeting, the 2-methyl group induces a steric clash with bulky "gatekeeper" residues, conferring high selectivity for kinases possessing smaller gatekeepers (e.g., threonine)[4]. |

| 7-Amino Group | Solvent-Exposed Linker Vector | Serves as a strong hydrogen bond donor. Crucially, when bound to a kinase hinge, the 7-position is typically oriented toward the solvent channel. This makes it the optimal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers or fluorophores without disrupting target affinity[5]. |

Target Axis I: Kinase Inhibition (RTKs & PI3K/mTOR)

Quinoline derivatives heavily populate the landscape of oncology therapeutics, particularly as dual PI3K/mTOR inhibitors and RTK (e.g., c-Met, VEGFR) antagonists[3]. The 4-methoxyquinoline scaffold mimics the adenine ring of ATP, allowing it to competitively bind the active site. The addition of the 7-amino group allows for further synthetic elaboration to capture interactions in the solvent-exposed ribose pocket.

Caption: Mechanism of RTK inhibition by quinoline-based competitive antagonists.

Experimental Protocol: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Expertise Note: The ADP-Glo luminescence assay is selected over traditional radiometric ³³P-ATP assays because it provides a superior dynamic range at high ATP concentrations, which is critical for accurately calculating the

-

Compound Preparation: Serially dilute the synthesized 4-Methoxy-2-methylquinolin-7-amine derivative in 100% DMSO.

-

Causality: This maintains compound solubility and ensures a consistent 1% DMSO final concentration in the assay, preventing solvent-induced kinase denaturation.

-

-

Kinase Reaction: In a 384-well plate, combine 1 µL of the compound with 2 µL of purified kinase enzyme (e.g., PI3K) and incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the competitive inhibitor to reach binding equilibrium at the hinge region before the introduction of the substrate and ATP.

-

-

Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

-

ADP-Glo Reagent Addition: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Causality: This reagent completely depletes unreacted ATP, ensuring the subsequent luminescence signal is strictly proportional to the ADP generated by kinase activity.

-

-

Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence.

-

Causality: Converts ADP back to ATP and utilizes a luciferase/luciferin reaction to generate light, providing a self-validating readout of kinase inhibition.

-

Target Axis II: Parasitic Heme Detoxification (Antimalarial)

The 4-amino and 7-aminoquinoline scaffolds are historically foundational in antimalarial drug development (e.g., chloroquine, amodiaquine)[6]. During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this by crystallizing it into inert hemozoin.

The 4-methoxy-7-aminoquinoline scaffold is highly lipophilic at physiological pH but becomes protonated in the acidic food vacuole of the parasite (pH ~4.7). This "ion-trapping" mechanism leads to massive drug accumulation, where the quinoline core binds to free heme, preventing its biocrystallization and causing parasite death via oxidative stress[6].

Caption: Disruption of parasitic heme biocrystallization by quinoline scaffolds.

Experimental Protocol: In Vitro Anti-Plasmodial Assay (SYBR Green I)

Expertise Note: The SYBR Green I assay is preferred over traditional isotopic [³H]-hypoxanthine incorporation because it directly intercalates with parasitic DNA, offering a highly reproducible, non-radioactive readout that scales easily for SAR screening.

-

Parasite Culture Synchronization: Synchronize P. falciparum cultures (e.g., 3D7 or Dd2 strains) at the ring stage using 5% D-sorbitol.

-

Causality: Ensures uniform drug exposure across the parasite's life cycle, preventing stage-specific sensitivity artifacts.

-

-

Compound Incubation: Plate parasites at 1% parasitemia and 2% hematocrit in 384-well plates containing serial dilutions of the quinoline compound. Incubate for 72 hours at 37°C in a low-oxygen environment.

-

Causality: The 72-hour window covers at least one full 48-hour intraerythrocytic replication cycle, allowing the quinoline to accumulate in the food vacuole and block hemozoin formation.

-

-

Lysis and Staining: Freeze the plates at -80°C, thaw, and add 30 µL of lysis buffer containing SYBR Green I dye.

-

Causality: The freeze-thaw cycle and lysis buffer release parasitic DNA. Because mature human red blood cells lack a nucleus, the SYBR Green I fluorescence signal is exclusively derived from parasitic DNA.

-

-

Fluorescence Measurement: Read fluorescence (Excitation: 485 nm, Emission: 530 nm) to determine the IC₅₀.

Emerging Applications: Golgi-Localized Fluorescent Probes

Beyond traditional therapeutics, 7-aminoquinolines exhibit strong intramolecular charge-transfer fluorescence due to the electron-donating nature of the 7-amine group. Recent studies have demonstrated that 7-aminoquinoline derivatives selectively accumulate in the Golgi apparatus of cancer cells[5].

The mildly acidic environment of the Golgi is highly compatible with the pKa of the quinoline nitrogen, making 4-Methoxy-2-methylquinolin-7-amine an excellent precursor for diagnostic imaging probes. By attaching a reactive moiety (e.g., a cysteine-reactive group) to the 7-amine, researchers can create covalent probes that track Golgi fragmentation during cancer metastasis[7].

References

- 7-Aminoquinoline - Chem-Impex Chem-Impex

- Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers White Rose University Consortium

- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes ResearchG

- 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem N

- Small-molecule probes for imaging and impairing the Golgi apparatus in cancer N

- Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Royal Society of Chemistry (RSC)

- WO2024112853A1 - Compounds that inhibit pkmyt1 Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26971K [pubs.rsc.org]

- 4. WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Small-molecule probes for imaging and impairing the Golgi apparatus in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives: A Comprehensive Guide for Drug Development

The 4-aminoquinoline scaffold represents one of the most privileged structures in medicinal chemistry, historically serving as the backbone for frontline antimalarial therapeutics. While compounds like chloroquine (CQ) revolutionized the treatment of Plasmodium falciparum infections, the emergence of multidrug-resistant (MDR) strains has necessitated a rigorous re-evaluation of this chemical space.

This technical guide explores the Structure-Activity Relationship (SAR) of 4-aminoquinoline derivatives, detailing the mechanistic rationale behind structural modifications, providing self-validating experimental workflows, and outlining strategies to overcome parasitic resistance.

Mechanistic Foundation: Hemozoin Inhibition and pH Trapping

To rationally design novel 4-aminoquinolines, one must first understand their primary mechanism of action (MoA) within the parasite's digestive vacuole. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin to acquire essential amino acids. This catabolic process releases free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite due to its ability to induce oxidative stress and membrane lysis. To survive, the parasite biocrystallizes this free heme into an inert polymer known as hemozoin[1].

4-aminoquinolines exert their therapeutic effect by disrupting this detoxification pathway. The basic nature of the 4-amino side chain allows the drug to accumulate selectively in the acidic digestive vacuole (pH ~5.0) via a mechanism known as pH trapping . Once inside, the unprotonated fraction of the drug diffuses across the membrane, becomes diprotonated in the acidic environment, and can no longer diffuse out. The quinoline core then binds to the free heme via

Diagram 1: Mechanism of action of 4-aminoquinolines in the Plasmodium digestive vacuole.

Core SAR Principles of the 4-Aminoquinoline Scaffold

The SAR of 4-aminoquinolines is dictated by the delicate balance between target binding affinity (heme complexation) and pharmacokinetic properties (vacuolar accumulation and metabolic stability).

The Quinoline Core

The presence of an electron-withdrawing group at the 7-position (typically a chlorine atom) is non-negotiable for potent antiplasmodial activity. The 7-chloro modification enhances the electron deficiency of the quinoline ring, strengthening the

The 4-Amino Side Chain

The length and basicity of the side chain are critical for pH trapping. Chloroquine utilizes a 4-carbon diamine chain. However, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) allow the parasite to actively efflux CQ out of the digestive vacuole.

To overcome this, medicinal chemists have altered the side chain:

-

Bulky Aromatic Groups: 2 incorporates a p-hydroxyanilino group. This steric bulk prevents the mutated PfCRT from recognizing and effluxing the drug, maintaining its efficacy against chloroquine-resistant (CQR) strains[2].

-

Isomeric Modifications: Isoquine, an isomer of amodiaquine where the hydroxyl and Mannich base are interchanged, was developed to bypass the hepatotoxicity associated with amodiaquine's quinone-imine toxic metabolites[1].

-

3-Position Rigidification: Recent developments, such as the 1, introduce aromatic rings or heterocycles at the 3-position of the quinoline core. This increased rigidity significantly improves potency against multidrug-resistant (MDR) strains[1].

Quantitative SAR Summary

| Compound Class | Core Modification | Side Chain Modification | Target Profile | Rep. IC50 (CQR Strains) | Resistance Evasion Strategy |

| Chloroquine | 7-chloro | 4-carbon diamine | Sensitive P. falciparum | > 150 nM | None (Highly susceptible to PfCRT) |

| Amodiaquine | 7-chloro | p-hydroxyanilino | CQR P. falciparum | 10 - 30 nM | Bulky aromatic side chain prevents efflux |

| Isoquine | 7-chloro | Isomeric p-hydroxyanilino | CQR P. falciparum | 10 - 40 nM | Interchanged hydroxyl/Mannich base |

| Amodiachins | 3-substituted | Rigidified 3-position | MDR P. falciparum | < 10 nM | Steric hindrance at 3-position |

Experimental Workflows for SAR Evaluation

To establish a robust SAR profile, synthesized derivatives must be evaluated through self-validating protocols that isolate specific mechanistic variables.

Protocol A: Synthesis of 4-Aminoquinolines via SNAr

The most direct route to functionalize the 4-position is via Nucleophilic Aromatic Substitution (SNAr). The following protocol leverages modern methodologies to ensure high yields.

-

Preparation: Dissolve 1.0 equivalent of 4,7-dichloroquinoline in a polar protic solvent (e.g., ethanol) or perform neat if the reacting amine is a liquid.

-

Coupling: Add 1.5 equivalents of the desired primary or secondary amine.

-

Catalysis/Heating: According to 3, subject the mixture to microwave irradiation (120°C for 15-30 minutes) or ultrasound to achieve 78%–81% yields, significantly reducing the reaction time compared to conventional reflux[3].

-

(Alternative Pd-Catalyzed Route): For complex amines, utilize a palladium-catalyzed dehydrogenative aromatization reacting 2,3-dihydroquinolin-4(1H)-one with the amine using Pd(OAc)₂ and a Cu(OAc)₂ oxidant at 140°C under an oxygen atmosphere[3].

-

Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Beta-Hematin Formation Inhibition Assay (BHIA)

Because the exact role of hemozoin inhibition is central to 4-aminoquinoline activity, measuring in vitro beta-hematin (synthetic hemozoin) inhibition provides a direct, cell-free method to validate target engagement[1].

Causality Check: This assay relies on the differential solubility of free heme versus crystallized beta-hematin. Pyridine selectively coordinates with unreacted free heme to form a highly colored complex absorbing at 405 nm, while leaving the crystallized beta-hematin intact.

-

Hemin Preparation: Dissolve hemin (50 µL of a 4 mM stock) in 0.4 M NaOH and 10% DMSO. Rationale: NaOH deprotonates the porphyrin for solubility, while DMSO prevents premature aggregation.

-

Drug Dispensing: Add the hemin solution to a 96-well plate containing serial dilutions of the synthesized 4-aminoquinoline derivatives.

-

Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) to drop the pH and initiate biocrystallization. Rationale: This mimics the acidic environment of the digestive vacuole.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Detection: Add 50 µL of a 5% (v/v) pyridine/HEPES solution (pH 7.4) to each well. Allow to sit for 15 minutes.

-

Quantification: Read the absorbance at 405 nm using a microplate reader. High absorbance indicates high unreacted heme (successful drug inhibition), whereas low absorbance indicates the heme successfully crystallized into beta-hematin (drug failure).

Diagram 2: Step-by-step workflow for the Beta-Hematin Inhibition Assay (BHIA).

Advanced Strategies: Overcoming Multidrug Resistance

When a base 4-aminoquinoline hit shows susceptibility to PfCRT-mediated efflux, medicinal chemists must pivot their SAR strategy. The logic tree below outlines the decision-making process for optimizing a scaffold against resistant strains. By either modifying the carbon chain length to avoid the specific binding pocket of the transporter, adding bulky aromatic groups (as seen in amodiaquine), or rigidifying the 3-position (as seen in amodiachins), researchers can systematically restore potency[1].

Diagram 3: SAR optimization logic tree for overcoming PfCRT-mediated drug resistance.

References

-

Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

-

Title: Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 4-Aminoquinoline | C9H8N2 | CID 68476 Source: PubChem (NIH) URL: [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 4-Methoxy-2-methylquinolin-7-amine

Executive Summary

This protocol details the regioselective synthesis of 4-Methoxy-2-methylquinolin-7-amine , a critical pharmacophore found in antimalarials, kinase inhibitors, and receptor modulators. Unlike generic preparations, this guide addresses the specific challenges of regiocontrol (5- vs. 7-substitution) and chemoselectivity (O- vs. N-alkylation).

The chosen route utilizes a modified Conrad-Limpach approach followed by an

Strategic Analysis & Retrosynthesis

The Engineering Logic

Direct methylation of 4-hydroxy-2-methylquinolin-7-amine is operationally hazardous due to competitive N-methylation. To ensure high fidelity of the 4-methoxy group, we employ a "Chlorine-Blocking" strategy:

-

Scaffold Construction: Cyclization of 3-nitroaniline directs substitution primarily to the 7-position due to steric hindrance at the alternative reactive site.

-

Activation: Conversion of the 4-hydroxy tautomer to the 4-chloro intermediate locks the aromatic system, preventing tautomerization.

-

Substitution: The electron-withdrawing nitro group at C7 activates the C4-chloride for facile nucleophilic aromatic substitution (

) with methoxide. -

Unmasking: Late-stage reduction of the nitro group yields the amine without risking side-reactions on the sensitive amino moiety during earlier harsh steps.

Pathway Visualization

Figure 1: Strategic synthetic workflow emphasizing the 'Chlorine-Blocking' route to ensure O-regioselectivity.

Detailed Experimental Protocol

Step 1: Scaffold Construction (Conrad-Limpach Cyclization)

Objective: Synthesis of 2-methyl-7-nitroquinolin-4-ol. Critical Quality Attribute (CQA): Removal of the 5-nitro isomer.

Reagents:

-

3-Nitroaniline (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Acetic acid (catalytic, 0.05 eq)

-

Solvent A: Toluene (for Schiff base formation)

-

Solvent B: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Procedure:

-

Schiff Base Formation: In a flask equipped with a Dean-Stark trap, reflux 3-nitroaniline and ethyl acetoacetate in toluene with catalytic acetic acid. Monitor water collection. Once stoichiometric water is collected (~4-6 hours), evaporate toluene in vacuo.

-

Thermal Cyclization: Heat Dowtherm A (10 mL/g of substrate) to a rolling reflux (250°C ).

-

Expert Insight: The temperature must be above 240°C. Below this, the kinetic enamine product forms rather than the thermodynamic quinoline.

-

-

Addition: Add the crude Schiff base dropwise (dissolved in minimal hot Dowtherm A if necessary) to the boiling solvent. Rapid addition is preferred to minimize polymerization.

-

Workup: Cool the mixture to room temperature. The product usually precipitates. Add hexane to further precipitate the solid. Filter and wash copiously with hexane to remove Dowtherm A.

-

Purification: Recrystallize from Ethanol/DMF (9:1). This step preferentially crystallizes the 7-nitro isomer , leaving the minor 5-nitro isomer in the mother liquor.

Step 2: Chlorination (Activation)

Objective: Synthesis of 4-chloro-2-methyl-7-nitroquinoline.

Reagents:

-

Phosphorus oxychloride (

, neat, excess)

Procedure:

-

Place dried 2-methyl-7-nitroquinolin-4-ol in a round-bottom flask.

-

Add

(approx. 5-8 mL per gram of starting material). -

Reflux: Heat to reflux (

) for 2-3 hours. The suspension will clear as the chlorinated product forms. -

Quench (Hazard): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring. Maintain pH > 8 to ensure the free base forms.

-

Isolation: Filter the precipitate, wash with water, and dry.

-

Self-Validation: Check solubility. The starting material is insoluble in DCM; the product is soluble in DCM.

-

Step 3: Methoxylation ( )

Objective: Synthesis of 4-methoxy-2-methyl-7-nitroquinoline.

Reagents:

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)

-

Methanol (anhydrous)

Procedure:

-

Dissolve the chloro-intermediate in anhydrous Methanol.

-

Add NaOMe solution dropwise at room temperature.

-

Reflux: Heat to reflux for 4-6 hours.

-

Workup: Evaporate methanol. Resuspend residue in water. Filter the solid.

-

Data Check: NMR should show a sharp singlet at

ppm (OMe) and loss of the quinoline C-Cl stretch in IR.

Step 4: Nitro Reduction

Objective: Synthesis of 4-Methoxy-2-methylquinolin-7-amine.

Reagents:

-

Iron Powder (325 mesh, 5.0 eq)

-

Ammonium Chloride (

, 5.0 eq) -

Ethanol/Water (4:1 ratio)

Procedure:

-

Suspend the nitro-intermediate in Ethanol/Water.

-

Add

and Iron powder. -

Reflux: Heat to vigorous reflux for 2-4 hours. Monitor by TLC (Amino product is significantly more polar and fluorescent).

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Alkalinize with

if necessary, then extract with Ethyl Acetate.[5] -

Final Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from Toluene.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Pale yellow to tan crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity (H-NMR) | Diagnostic OMe singlet (~4.0 ppm), Methyl singlet (~2.6 ppm) | 400 MHz DMSO-d6 |

| Mass Spec | [M+H]+ consistent with calc. mass | LC-MS (ESI+) |

| Residual Solvents | < 5000 ppm (Ethanol/EtOAc) | GC-HS |

Troubleshooting & Decision Logic

Figure 2: Troubleshooting logic for common failure modes in quinoline synthesis.

References

-

Conrad, M., & Limpach, L. (1887).[6] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).

-

BenchChem. (2025).[7] Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.

-

National Institutes of Health (NIH). (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society.

-

Organic Chemistry Portal. Nucleophilic Substitution (SNAr) Mechanisms.

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

Sources

- 1. Predict the product(s) of the following nucleophilic aromatic sub... | Study Prep in Pearson+ [pearson.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. benchchem.com [benchchem.com]

Application Note: Leveraging 4-Methoxy-2-methylquinolin-7-amine as a Privileged Scaffold in Kinase Inhibitor Design

Topic: Application of 4-Methoxy-2-methylquinolin-7-amine in Kinase Inhibitor Studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary

The small molecule 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) represents a high-value "privileged scaffold" for the development of Type I and Type II kinase inhibitors. Unlike traditional 4-anilinoquinolines where diversity is introduced at the 4-position, this scaffold offers a unique vector at the 7-position amine . This allows researchers to probe the solvent-exposed region of the ATP-binding pocket while maintaining a stable, hydrophobic anchor (the 4-methoxy-2-methylquinoline core) within the hinge region or the hydrophobic back-pocket.

This guide details the structural rationale, synthetic derivatization protocols, and biological validation workflows required to utilize this scaffold effectively in hit-to-lead optimization campaigns, particularly for targets such as c-Met , ALK , and VEGFR .

Structural Rationale & Mechanistic Insight

The "Reverse-Vector" Strategy

In many kinase inhibitors (e.g., Bosutinib, Lenvatinib), the quinoline nitrogen (N1) functions as a key hydrogen bond acceptor for the hinge region of the kinase.

-

The Core (Anchor): The 4-methoxy-2-methylquinoline moiety provides a rigid, planar structure that mimics the adenine ring of ATP. The 2-methyl group often restricts rotation, locking the inhibitor into a bioactive conformation, or fills a small hydrophobic pocket near the gatekeeper residue (e.g., Thr315 in ABL).

-

The 4-Methoxy Group: Acts as a hydrogen bond acceptor or occupies the hydrophobic "roof" of the ATP pocket. Unlike a 4-chloro group, the methoxy is metabolically more stable and less prone to nucleophilic displacement under physiological conditions.

-

The 7-Amine (Vector): This is the critical handle. In the binding pocket, the 7-position of the quinoline ring is typically oriented towards the solvent front . Derivatization here (via amides or ureas) allows the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific moieties to interact with surface residues (e.g., aspartate/glutamate residues at the pocket rim).

Diagram: Pharmacophore Mapping

The following diagram illustrates the logical mapping of the scaffold against a generic kinase ATP pocket.

Figure 1: Pharmacophore mapping of the 4-Methoxy-2-methylquinolin-7-amine scaffold within the ATP binding pocket.[1]

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To generate a focused library of amides and ureas at the 7-position to probe the solvent channel. Starting Material: 4-Methoxy-2-methylquinolin-7-amine (1.0 eq).[1][2]

Method 1: Amide Coupling (Solvent Front Extension)

This reaction attaches carboxylic acid "tails" containing solubilizing groups (e.g., N-methylpiperazine acetic acid).

-

Preparation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

-

Coupling: Add 4-Methoxy-2-methylquinolin-7-amine (1.0 eq) to the mixture.

-

Reaction: Stir at 50°C for 4-12 hours. Monitor conversion by LC-MS (Target Mass: MW_acid + MW_amine - 18).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Method 2: Urea Formation (H-Bond Donor Introduction)

Ureas often provide an additional H-bond donor/acceptor pair that can interact with the conserved Glu residue on the

-

Reagents: Dissolve 4-Methoxy-2-methylquinolin-7-amine (1.0 eq) in dry DCM.

-

Addition: Add the appropriate Isocyanate (1.1 eq) dropwise at 0°C.

-

Catalysis: If reaction is sluggish, add 0.1 eq of DMAP or Pyridine.

-

Completion: Allow to warm to RT and stir overnight. The product often precipitates out of DCM.

-

Isolation: Filter the precipitate and wash with cold ether.

Protocol B: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the synthesized derivatives against a panel of kinases (e.g., c-Met, VEGFR2). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide chelate donor and a fluorescent acceptor.

Materials:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Biotinylated poly-GT peptide (or specific substrate).

-

Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Step-by-Step Procedure:

-

Compound Preparation: Prepare 3-fold serial dilutions of the 7-substituted quinoline derivatives in 100% DMSO (Top concentration: 10 mM).

-

Plate Transfer: Transfer 50 nL of compound to a 384-well low-volume white plate using an acoustic dispenser (Echo 550).

-

Enzyme Addition: Add 5 µL of Kinase solution (approx. 0.5 nM final conc) in Kinase Buffer. Incubate for 15 mins at RT to allow compound-enzyme binding.

-

Reaction Start: Add 5 µL of ATP/Substrate mix (ATP at

concentration). -

Incubation: Incubate for 60 minutes at RT.

-

Termination/Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + APC-Streptavidin).

-

Read: Incubate 1 hour. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

-

Analysis: Calculate HTRF Ratio (

). Fit data to a 4-parameter logistic equation to determine IC50.

Data Analysis & Interpretation

When analyzing the SAR (Structure-Activity Relationship) of the 7-position derivatives, look for the following trends:

| Observation | Structural Hypothesis | Actionable Insight |

| Potency Increase (>10x) | The new group at Pos-7 is making a specific salt-bridge or H-bond at the pocket rim. | Retain this motif; optimize linker length. |

| Potency Loss | Steric clash with the solvent channel or induced conformational change. | Switch from rigid linkers (phenyl) to flexible ones (alkyl). |

| Solubility Increase | Successful projection of polar group into solvent. | Check permeability (PAMPA); if low, reduce polarity slightly. |

| Selectivity Shift | Interaction with non-conserved residues at the pocket entrance. | Use this feature to dial out off-target kinases (e.g., reduce cytotoxicity). |

Workflow Visualization

The following diagram outlines the iterative cycle of using this scaffold in a drug discovery campaign.

Figure 2: Iterative optimization workflow for quinoline-7-amine derivatives.

References

-

BenchChem. (2025).[3] The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery. Retrieved from 3

-

Journal of Medicinal Chemistry. (2017). Structure-Based Discovery of BET Bromodomain Inhibitors using Quinoline Scaffolds. American Chemical Society. Retrieved from 4

-

PubChem. (2025).[5] Compound Summary: 4-Methoxy-2-methylquinolin-7-amine (CID 15133391). National Library of Medicine. Retrieved from 6[5][6]

-

Royal Society of Chemistry. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. Retrieved from 7

-

Sigma-Aldrich. (2025). Product Specification: 4-Amino-7-methoxy-2-methylquinoline and related analogs.[8] Retrieved from 9[8]

Sources

- 1. 21873-43-8|5,8-Dimethoxy-2-methylquinolin-6-amine|BLD Pharm [bldpharm.com]

- 2. 28556-73-2|4-Amino-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-2-methylquinolin-6-amine | C11H12N2O | CID 15133391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]

- 8. 4-Amino-7-methoxy-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Amino-7-methoxy-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for 4-Methoxy-2-methylquinolin-7-amine as a Novel Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Quinoline Scaffolds in Fluorescence Applications

The quinoline moiety is a privileged heterocyclic structure that forms the core of a multitude of compounds with significant biological and photophysical properties.[1][2] As a rigid, planar system with an extended π-conjugated network, the quinoline scaffold is inherently fluorescent.[3] This intrinsic fluorescence, coupled with the synthetic tractability of the quinoline ring, allows for the fine-tuning of its photophysical characteristics through the strategic introduction of various substituents.[2][4] These modifications can modulate the electronic properties, leading to the development of novel fluorescent probes for a wide range of applications, including cellular imaging and biosensing.[2]

This document provides a comprehensive guide to the potential applications of 4-Methoxy-2-methylquinolin-7-amine as a fluorescent probe. While specific, published data on the photophysical properties of this exact compound are limited, its structural features—a strong electron-donating amino group at the 7-position and a methoxy group at the 4-position—suggest it possesses favorable characteristics for fluorescence-based applications. The presence of both an electron-donating amine and a methoxy group on the quinoline core suggests the potential for strong intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon known to result in environmentally sensitive fluorescence.[5][6] This guide will, therefore, draw upon the well-established principles of quinoline fluorescence and data from structurally related compounds to provide a framework for its use and characterization.

Anticipated Photophysical Properties

The fluorescence of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. The presence of electron-donating groups, such as the amino and methoxy groups in 4-Methoxy-2-methylquinolin-7-amine, is expected to lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline core.[3] Furthermore, the 7-amino substitution is known to induce strong intramolecular charge-transfer (ICT) fluorescence, which can result in a large Stokes shift and sensitivity to the local environment's polarity (solvatochromism).[5][7]

Based on these principles and data from analogous compounds, we can anticipate the following photophysical characteristics for 4-Methoxy-2-methylquinolin-7-amine:

| Photophysical Property | Anticipated Characteristic | Rationale |

| Excitation Maximum (λex) | ~370 - 410 nm | Based on related 7-aminoquinoline derivatives and the presence of electron-donating groups.[5][8] |

| Emission Maximum (λem) | ~430 - 500 nm | Dependent on solvent polarity due to anticipated ICT character. A significant red-shift is expected in more polar environments.[5][7] |

| Stokes Shift | Large | A large separation between excitation and emission wavelengths is a characteristic feature of compounds exhibiting strong ICT.[2][5] |

| Quantum Yield (ΦF) | Moderate to High | The rigid quinoline scaffold can limit non-radiative decay pathways. However, the amine group may introduce some flexibility, potentially influencing the quantum yield.[4][6] |

| Environmental Sensitivity | High | The ICT nature suggests that the emission spectrum will be sensitive to changes in solvent polarity, pH, and viscosity.[7][9] |

Core Principles and Proposed Mechanism of Fluorescence

The fluorescence of 4-Methoxy-2-methylquinolin-7-amine is predicated on the electronic transitions within its π-conjugated system. Upon absorption of a photon with appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* transition.[3]

In this particular molecule, the amino group at C7 acts as a potent electron donor, while the quinoline ring system can act as an electron acceptor. This donor-acceptor architecture facilitates Intramolecular Charge Transfer (ICT) upon excitation. In the excited state, there is a significant redistribution of electron density from the amino group to the quinoline core. The extent of this charge separation is stabilized by polar solvents, which leads to a lowering of the excited state energy and a corresponding red-shift in the emission spectrum (solvatochromism).[6][7] This environmental sensitivity is a highly desirable feature for a fluorescent probe, as it can be harnessed to report on changes in the local microenvironment of a biological system.

Below is a conceptual diagram illustrating the principle of ICT and its modulation by the local environment, which could be exploited for sensing applications.

Caption: Hypothetical mechanism of environment-sensitive fluorescence.

Experimental Protocols

The following are generalized protocols for the use of 4-Methoxy-2-methylquinolin-7-amine in cell-based assays. Note: As with any new fluorescent probe, optimization of concentrations, incubation times, and imaging parameters is crucial for specific cell types and experimental conditions.

Protocol 1: Preparation of Stock Solution

-